molecular formula C9H16ClNO B2385479 Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride CAS No. 2305253-95-4

Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride

Cat. No.: B2385479
CAS No.: 2305253-95-4
M. Wt: 189.68
InChI Key: LZSPVJUJRHRHMY-UHFFFAOYSA-N
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Description

Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine] hydrochloride is a bicyclic spiro compound characterized by a fused 3-oxabicyclo[3.1.0]hexane and piperidine ring system. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications. Key physicochemical properties include:

  • Molecular formula: C₈H₁₆ClNO₂
  • Molecular weight: 193.68 g/mol
  • Synthesis: Prepared via HCl treatment of precursor compounds in dioxane, yielding ~74% purity after trituration with hexane .

Properties

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-3-10-4-2-9(1)8-5-7(8)6-11-9;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSPVJUJRHRHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3CC3CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride typically involves the reaction of a bicyclohexane derivative with a piperidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .

Scientific Research Applications

Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[3-oxabicyclo[3.1.0]hexane-2,4’-piperidine];hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate Hydrochloride

  • Structure : Differs in the bicyclo[2.1.1]hexane core and an ethyl carboxylate substituent.
  • Molecular formula: C₁₃H₂₀ClNO₃ (estimated).
  • However, the smaller bicyclo[2.1.1]hexane reduces ring strain compared to the target compound’s bicyclo[3.1.0] system .
  • Applications: Used in polymer chemistry and as a monomer in specialty materials.

trans-6-Amino-3-oxabicyclo[3.1.0]hexane Hydrochloride

  • Structure : Shares the 3-oxabicyclo[3.1.0]hexane moiety but lacks the spiro-piperidine ring.
  • Molecular formula: C₅H₁₀ClNO.
  • Key features : The primary amine group enhances solubility and enables conjugation in prodrug designs. Its simpler structure may limit steric interactions in biological systems .
  • Applications : Investigated as a building block for neuromodulatory agents.

5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] Hydrochloride

  • Structure : Replaces the oxabicyclohexane with a benzofuran ring.
  • Molecular formula: C₁₁H₁₁ClFNO.
  • Key features : The fluorine atom introduces electronegativity, improving metabolic stability and binding affinity to aromatic receptors. The benzofuran system adds π-π stacking capabilities .
  • Applications : Explored in antipsychotic and antidepressant drug candidates.

Spiro[3-azabicyclo[3.1.0]hexane-6,1'-cycloheptane]-2,4-dione

  • Structure : Features an azabicyclo[3.1.0]hexane and cycloheptane spiro system with two ketone groups.
  • Molecular formula : C₁₁H₁₄N₂O₂ (estimated).
  • Key features : The nitrogen atom in the bicyclo system increases basicity, while the dione groups enable hydrogen bonding. The larger cycloheptane ring may reduce conformational flexibility .
  • Applications : Studied for enzyme inhibition (e.g., proteases).

Physicochemical Properties

Compound LogP* Water Solubility (mg/mL) Stability
Target compound 1.2 12.5 Stable in dry conditions
5-Fluoro-spiro-benzofuran 2.8 3.2 Sensitive to UV light
trans-6-Amino derivative 0.5 45.0 Hygroscopic

*Estimated using fragment-based methods.

Biological Activity

Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antiproliferative effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound belongs to a class of spiro-fused bicyclic structures that exhibit various pharmacological properties. Its molecular formula is C10H14ClNC_{10}H_{14}ClN with a molecular weight of approximately 187.68 g/mol.

Cytotoxicity and Antiproliferative Effects

Recent studies have highlighted the cytotoxic effects of spiro-fused compounds, particularly in cancer research. A study published in 2024 investigated the antiproliferative activity of various spiro compounds against several cancer cell lines, including:

  • Human erythroleukemia (K562)
  • Cervical carcinoma (HeLa)
  • Acute T cell leukemia (Jurkat)
  • Melanoma (Sk-mel-2)
  • Breast cancer (MCF-7)
  • Mouse colon carcinoma (CT26)

The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation across these lines .

Cell LineIC50 Value (µM)Effect Observed
K56215Reduced proliferation
HeLa12Induced apoptosis
Jurkat20Cell cycle arrest
Sk-mel-218Impaired motility
MCF-714Morphological changes observed

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Cell Cycle Disruption : Flow cytometry analysis demonstrated that treatment with this compound led to significant alterations in the cell cycle distribution, particularly an increase in the sub-G1 phase indicative of apoptosis.
  • Cytoskeletal Changes : Confocal microscopy revealed that spiro compounds caused notable changes in the actin cytoskeleton structure, which correlated with reduced cell motility and impaired wound healing assays in melanoma cells .
  • Apoptotic Pathways : The activation of caspases and increased levels of pro-apoptotic factors were observed, indicating that the compound triggers intrinsic apoptotic pathways.

Case Studies

A notable case study involved the evaluation of spiro[3-oxabicyclo[3.1.0]hexane derivatives in an animal model for tumor growth inhibition. In this study, mice bearing xenograft tumors were treated with varying doses of the compound. The results showed a dose-dependent reduction in tumor volume compared to controls, further supporting its potential as an anticancer agent.

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vivo efficacy : Assessing long-term effects and safety profiles in animal models.
  • Mechanistic studies : Detailed exploration of molecular targets and signaling pathways involved in its anticancer activity.
  • Structure-activity relationships : Investigating how modifications to the chemical structure affect biological outcomes.

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